molecular formula C21H19N3O6 B2615074 Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899732-99-1

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2615074
CAS No.: 899732-99-1
M. Wt: 409.398
InChI Key: XVQDOGXECXBCPD-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 3-nitrobenzyloxy group at position 4, an o-tolyl (2-methylphenyl) substituent at position 1, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-3-29-21(26)20-18(30-13-15-8-6-9-16(11-15)24(27)28)12-19(25)23(22-20)17-10-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQDOGXECXBCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with the pyridazine derivative.

    Esterification: The carboxylate group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Reduction of Oxo Group: Formation of the corresponding hydroxyl derivative.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in the substituents on the pyridazine core. Key structural comparisons include:

Compound Name Position 1 Substituent Position 4 Substituent Position 3 Group Key Features
Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate o-Tolyl 3-Nitrobenzyloxy Ethyl ester Bulky aromatic substituents; nitro group enhances polarity
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18) 4-Fluorophenyl Methyl Ethyl ester Fluorine enhances electronegativity; lower steric hindrance
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-nitrophenyl)-1,6-dihydropyridazine-3-carboxylate (12g) 4-Nitrophenyl Methyl Ethyl ester Nitro group at phenyl ring; high melting point (220–223°C)
Ethyl 1-(3-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-Chlorophenyl Trifluoromethyl Ethyl ester Chloro and CF3 groups increase lipophilicity (XLogP3 ≈ 3.4)

Physicochemical Properties

  • Melting Points :
    • Nitro-substituted analogs (e.g., 12g): 220–223°C .
    • Trifluoromethyl-substituted analogs (e.g., 22): ~106–110°C .
    • Target Compound (predicted): Likely >200°C due to nitro group enhancing intermolecular interactions .
  • Lipophilicity :
    • Trifluoromethyl derivatives (e.g., ): XLogP3 ≈ 3.3.
    • Target Compound (predicted): Higher XLogP3 than nitro-phenyl analogs due to o-tolyl’s hydrophobicity.

Spectroscopic Characterization

  • NMR :
    • o-Tolyl group in the target compound would show distinct aromatic signals (e.g., δ 7.2–7.5 ppm for methyl-adjacent protons).
    • Nitrobenzyloxy group would exhibit deshielded aromatic protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry :
    • Expected [M+H]+ for target compound (C21H19N3O6): ~410.1. Comparable to analogs like 12g ([M+H]+ ≈ 347) .

Biological Activity

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring, which is notable for its nitrogen content and reactivity. The presence of functional groups such as the nitrobenzyl, oxo, and carboxylate contributes to its unique chemical properties. The structural formula can be represented as follows:

C18H18N2O4\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This compound is characterized by:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Nitrobenzyl group : Enhances reactivity and potential biological interactions.
  • Carboxylate group : Involved in various chemical reactions and biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, potentially leading to antibacterial or anticancer effects.
  • Interaction with Enzymes : The pyridazine ring may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, suggesting that this compound may also exhibit such effects.

Antimicrobial Activity

Research has indicated that similar compounds exhibit significant antimicrobial properties. For instance, studies on related pyridazine derivatives have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli256 µg/mL
Compound BS. aureus128 µg/mL

The specific activity of this compound against these strains remains to be fully elucidated but is expected to follow similar trends based on structural analogies.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that the structural features contribute to the inhibition of cancer cell proliferation through apoptosis induction. For example, docking studies have indicated that the compound may bind effectively to targets involved in cancer pathways.

Case Studies

  • Study on Antibacterial Properties : A recent study evaluated various derivatives of pyridazine compounds for their antibacterial activity. This compound was included in a broader investigation assessing structure-activity relationships (SAR). Results indicated promising activity against Gram-positive bacteria.
  • Anticancer Mechanism Exploration : Another study focused on the mechanism of action for similar compounds, revealing that the presence of the nitro group plays a critical role in inducing oxidative stress in cancer cells, leading to cell death.

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